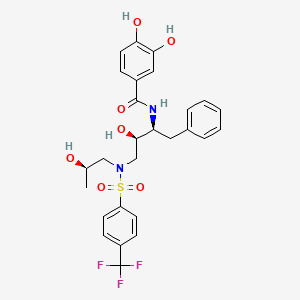
HIV-1 protease-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HIV-1 protease-IN-5 is a compound designed to inhibit the activity of HIV-1 protease, an enzyme crucial for the maturation and replication of the human immunodeficiency virus (HIV). By targeting this enzyme, this compound aims to prevent the virus from processing its polyproteins into functional proteins, thereby hindering the production of infectious viral particles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 protease-IN-5 involves several steps, including the formation of key intermediates and the final coupling reactions. Common reagents used in the synthesis include isobutylamine, aryl sulfonyl chloride, and various catalysts such as 10% palladium on carbon (Pd/C). The reaction conditions typically involve temperatures ranging from 0°C to room temperature and the use of solvents like dichloromethane and methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) are employed to purify the final product .
化学反应分析
Types of Reactions
HIV-1 protease-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (H₂) for reduction, oxidizing agents like potassium permanganate (KMnO₄) for oxidation, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield alcohols, while oxidation reactions may produce ketones or carboxylic acids .
科学研究应用
HIV-1 protease-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the life cycle of HIV and the role of protease in viral replication.
Medicine: Serves as a potential therapeutic agent in the treatment of HIV/AIDS by inhibiting viral replication.
Industry: Utilized in the development of antiretroviral drugs and in high-throughput screening assays for drug discovery
作用机制
HIV-1 protease-IN-5 exerts its effects by binding to the active site of HIV-1 protease, thereby preventing the enzyme from cleaving the viral polyproteins into functional proteins. This inhibition disrupts the maturation process of the virus, leading to the production of non-infectious viral particles. The molecular targets include the catalytic triad of the protease enzyme, which consists of aspartic acid, threonine, and glycine residues .
相似化合物的比较
Similar Compounds
Darunavir: Another HIV-1 protease inhibitor with a similar mechanism of action.
Ritonavir: Used in combination with other protease inhibitors to enhance their efficacy.
Saquinavir: One of the first protease inhibitors developed for HIV treatment.
Uniqueness
HIV-1 protease-IN-5 is unique due to its specific binding affinity and resistance profile. It has shown effectiveness against drug-resistant strains of HIV, making it a valuable addition to the arsenal of antiretroviral therapies .
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in combating HIV and improving therapeutic outcomes.
属性
分子式 |
C27H29F3N2O7S |
|---|---|
分子量 |
582.6 g/mol |
IUPAC 名称 |
3,4-dihydroxy-N-[(2S,3R)-3-hydroxy-4-[[(2R)-2-hydroxypropyl]-[4-(trifluoromethyl)phenyl]sulfonylamino]-1-phenylbutan-2-yl]benzamide |
InChI |
InChI=1S/C27H29F3N2O7S/c1-17(33)15-32(40(38,39)21-10-8-20(9-11-21)27(28,29)30)16-25(36)22(13-18-5-3-2-4-6-18)31-26(37)19-7-12-23(34)24(35)14-19/h2-12,14,17,22,25,33-36H,13,15-16H2,1H3,(H,31,37)/t17-,22+,25-/m1/s1 |
InChI 键 |
QZWKKTZPHACWGC-VEDVITAVSA-N |
手性 SMILES |
C[C@H](CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O |
规范 SMILES |
CC(CN(CC(C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


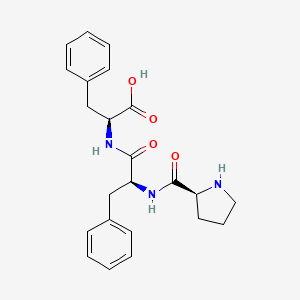
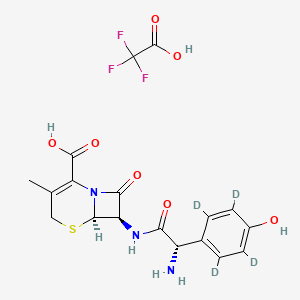

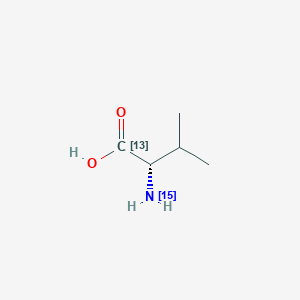
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409683.png)
![N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409686.png)
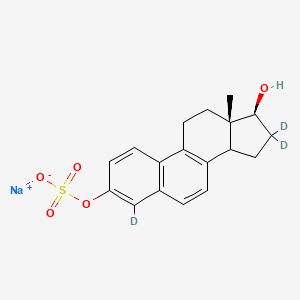
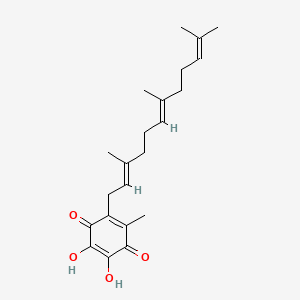
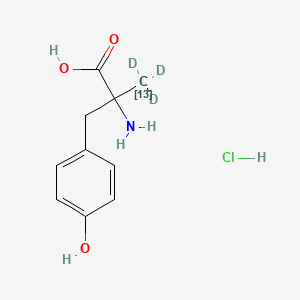
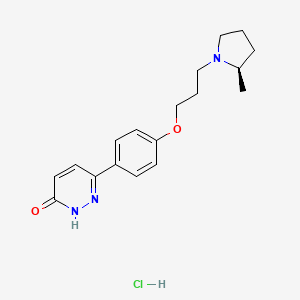
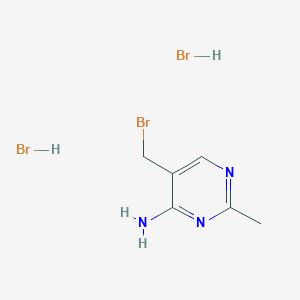
![GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr](/img/structure/B12409725.png)
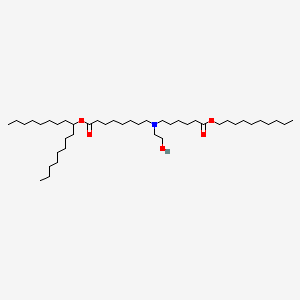
![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)
